molecular formula C20H25NO6 B14937941 N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine

Cat. No.: B14937941
M. Wt: 375.4 g/mol
InChI Key: PINOXGKCXRLIHW-HNNXBMFYSA-N
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Description

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine is a synthetic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine typically involves the reaction of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol with an appropriate acylating agent, followed by coupling with L-leucine. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine is unique due to its specific combination of the chromen moiety with L-leucine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

(2S)-4-methyl-2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid

InChI

InChI=1S/C20H25NO6/c1-10(2)8-15(19(23)24)21-17(22)9-26-16-7-6-14-11(3)12(4)20(25)27-18(14)13(16)5/h6-7,10,15H,8-9H2,1-5H3,(H,21,22)(H,23,24)/t15-/m0/s1

InChI Key

PINOXGKCXRLIHW-HNNXBMFYSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CC(C)C)C(=O)O)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CC(C)C)C(=O)O)C

Origin of Product

United States

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